

A Spectroscopic Comparison: 6-(hydroxymethyl)picolinonitrile and Its Precursors

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Compound of Interest

Compound Name: *6-(Hydroxymethyl)picolinonitrile*

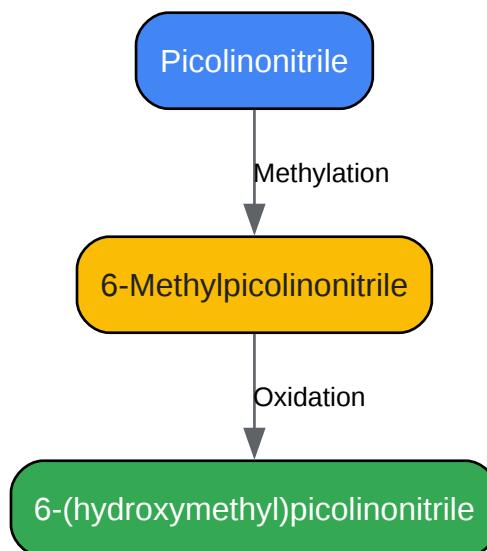
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This guide provides a detailed spectroscopic comparison of **6-(hydroxymethyl)picolinonitrile** and its precursors, picolinonitrile and 6-methylpicolinonitrile. The analysis focuses on the expected changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data as the functional groups on the picolinonitrile scaffold are modified. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification and characterization of these compounds.

Chemical Transformation Pathway

The synthetic route from picolinonitrile to **6-(hydroxymethyl)picolinonitrile** typically involves a two-step process. First, a methyl group is introduced to the pyridine ring of picolinonitrile to form 6-methylpicolinonitrile. Subsequently, the methyl group of 6-methylpicolinonitrile is oxidized to a hydroxymethyl group to yield the final product, **6-(hydroxymethyl)picolinonitrile**.



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Caption: Synthetic pathway from precursors to **6-(hydroxymethyl)picolinonitrile**.

Spectroscopic Data Comparison

The following table summarizes the predicted and reported spectroscopic data for **6-(hydroxymethyl)picolinonitrile** and its precursors. The data provided is based on predictive models and publicly available databases, as experimental data for **6-(hydroxymethyl)picolinonitrile** is not widely available.

Spectroscopic Data	Picolinonitrile	6-Methylpicolinonitrile	6-(hydroxymethyl)picolinonitrile
Molecular Formula	C ₆ H ₄ N ₂	C ₇ H ₆ N ₂	C ₇ H ₆ N ₂ O
Molecular Weight	104.11 g/mol	118.14 g/mol	134.14 g/mol [1]
¹ H NMR (ppm)	Pyridine ring protons (δ 7.5-8.7)	Pyridine ring protons (δ 7.3-7.7), Methyl protons (s, ~δ 4.7), Hydroxyl proton (s, broad)	Pyridine ring protons (δ 7.4-7.8), Methylene protons (s, ~δ 4.7), Hydroxyl proton (s, broad)
¹³ C NMR (ppm)	Pyridine ring carbons (δ 120-155), Nitrile carbon (δ ~118)	Pyridine ring carbons (δ 120-160), Nitrile carbon (δ ~118), Methyl carbon (δ ~20)	Pyridine ring carbons (δ 120-165), Nitrile carbon (δ ~117), Methylene carbon (δ ~64)
IR (cm ⁻¹)	C≡N stretch (~2230), C=N & C=C stretches (~1600-1400)	C≡N stretch (~2230), C-H stretch (alkane, ~2900-3000), C=N & C=C stretches (~1600-1400)	O-H stretch (broad, ~3200-3600), C-H stretch (~2900-3000), C≡N stretch (~2230), C-O stretch (~1050)
Mass Spec (m/z)	M ⁺ • at 104	M ⁺ • at 118	[M+H] ⁺ at 135

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the compounds discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ^{13}C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to singlets for each unique carbon atom.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Solids: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
 - Liquids: Place a drop of the liquid sample between two salt plates (e.g., NaCl) to form a thin film.
- Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).
- Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

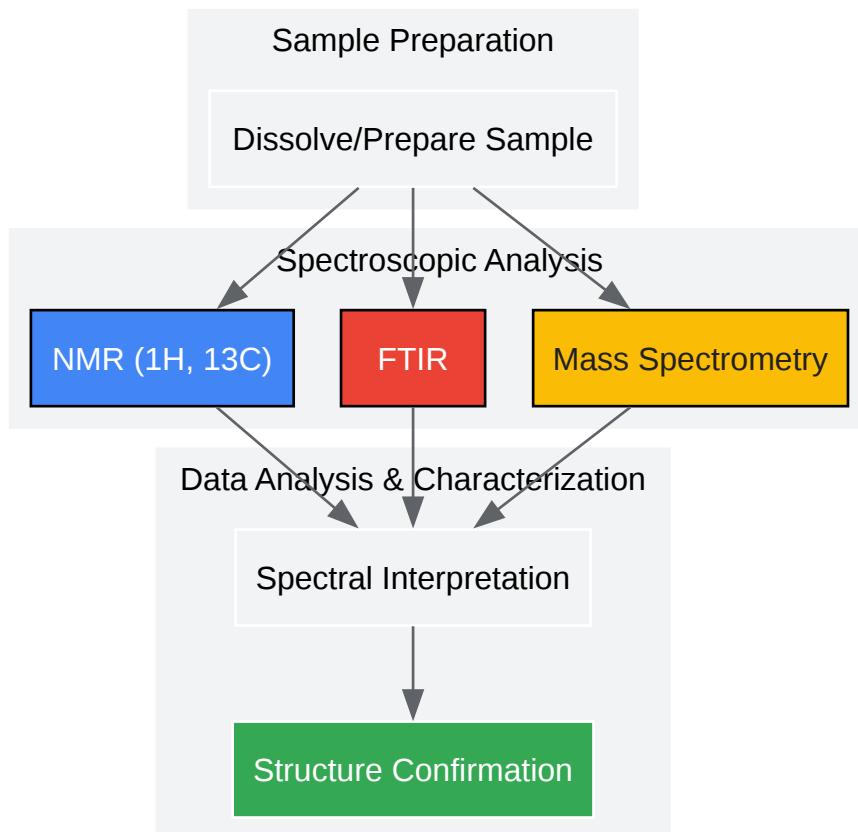
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of the target compounds.



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Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide complementary information that is crucial for the structural elucidation and differentiation of **6-(hydroxymethyl)picolinonitrile** and its precursors. The transition from picolinonitrile to 6-methylpicolinonitrile is characterized by the appearance of signals corresponding to a methyl group in the NMR and IR spectra, and an increase in the molecular weight. The subsequent oxidation to **6-(hydroxymethyl)picolinonitrile** introduces distinct spectroscopic features, most notably the signals from the hydroxymethyl group in the ¹H and ¹³C NMR spectra, a broad O-H stretching band in the IR spectrum, and a further increase in molecular weight. This guide provides a foundational understanding of the expected spectroscopic characteristics of these compounds, which is essential for researchers in the field of synthetic and medicinal chemistry.

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